2-Chloro-2-nitro-3-nonanol
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Overview
Description
2-Chloro-2-nitro-3-nonanol is an organic compound with the molecular formula C9H18ClNO3 It is characterized by the presence of a chloro group, a nitro group, and a hydroxyl group attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-nitro-3-nonanol typically involves the nitration of 3-nonanol followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-3-nonanol is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-nitro-3-nonanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-2-nitro-3-nonanone or 2-chloro-2-nitro-nonanoic acid.
Reduction: Formation of 2-chloro-2-amino-3-nonanol.
Substitution: Formation of 2-substituted-2-nitro-3-nonanol derivatives.
Scientific Research Applications
2-Chloro-2-nitro-3-nonanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-nitro-3-nonanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-nitro-3-hexanol
- 2-Chloro-2-nitro-3-octanol
- 2-Chloro-2-nitro-3-decanol
Properties
CAS No. |
63906-99-0 |
---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-2-nitrononan-3-ol |
InChI |
InChI=1S/C9H18ClNO3/c1-3-4-5-6-7-8(12)9(2,10)11(13)14/h8,12H,3-7H2,1-2H3 |
InChI Key |
TVJDCJVCGXSILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)([N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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